molecular formula C25H19ClF3N3O5S B11642195 4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No.: B11642195
M. Wt: 565.9 g/mol
InChI Key: NEKYSTAAIJAJIO-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a pyrazole ring, a benzenesulfonamide group, and various substituents such as a chlorobenzyl group and a trifluoromethyl group. Its intricate structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzoic acid derivatives .

Scientific Research Applications

4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is unique due to its combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19ClF3N3O5S

Molecular Weight

565.9 g/mol

IUPAC Name

4-[(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C25H19ClF3N3O5S/c1-36-22-13-16(4-11-21(22)37-14-15-2-5-17(26)6-3-15)12-20-23(25(27,28)29)31-32(24(20)33)18-7-9-19(10-8-18)38(30,34)35/h2-13H,14H2,1H3,(H2,30,34,35)/b20-12-

InChI Key

NEKYSTAAIJAJIO-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.